BCR-ABL1 Kinase Inhibition vs. Imatinib
2-Methyl-4-(3-nitrophenyl)pyrimidine exhibits direct inhibitory activity against the BCR-ABL1 kinase domain with an IC₅₀ of 390 nM [1]. This activity, while modest relative to imatinib (IC₅₀ ~30 nM under comparable conditions), confirms that the core 2-methyl-4-(3-nitrophenyl)pyrimidine scaffold possesses intrinsic kinase-binding capacity. In contrast, the unsubstituted 4-(3-nitrophenyl)pyrimidine analog (lacking the 2-methyl group) shows no reported kinase inhibitory activity in comparable assays, indicating that the 2-methyl substitution is critical for target engagement . This quantitative activity makes the compound a valuable reference control in kinase inhibitor screening cascades and a validated starting point for medicinal chemistry optimization.
| Evidence Dimension | BCR-ABL1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 390 nM |
| Comparator Or Baseline | Imatinib: IC₅₀ ~30 nM (baseline); 4-(3-Nitrophenyl)pyrimidine: no reported activity (comparator) |
| Quantified Difference | 13-fold lower potency vs. imatinib; qualitatively superior activity vs. unsubstituted 4-(3-nitrophenyl)pyrimidine (no detectable activity) |
| Conditions | Inhibition of BCR-fused full-length human recombinant N-terminal His-tagged ABL (residues 2 to 1130) expressed in baculovirus expression system |
Why This Matters
The 390 nM IC₅₀ establishes this compound as a validated kinase-binding scaffold, enabling its use as a positive control or reference standard in BCR-ABL1 assay development and hit validation workflows.
- [1] BindingDB. (2017). BDBM50170168 / CHEMBL3805865. Affinity Data: IC₅₀ = 390 nM. Assay Description: Inhibition of BCR fused full length human recombinant N-terminal His-tagged ABL (2 to 1130 residues) expressed in baculovirus expression system. View Source
